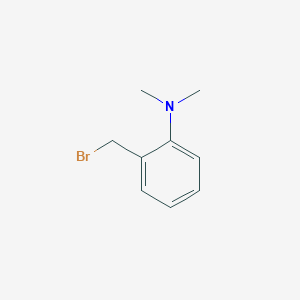

2-(Bromomethyl)-N,N-dimethylaniline

Descripción general

Descripción

2-(Bromomethyl)-N,N-dimethylaniline is an organic compound with the molecular formula C9H12BrN It is a derivative of aniline, where the aniline ring is substituted with a bromomethyl group and two methyl groups on the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Bromomethyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include demethylated anilines and other reduced forms.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

2-(Bromomethyl)-N,N-dimethylaniline serves as an intermediate in the synthesis of pharmaceutical compounds. It is particularly useful in creating:

- Antidepressants : Its derivatives are explored for their potential therapeutic effects.

- Anticancer agents : Research indicates that certain derivatives exhibit cytotoxic properties against cancer cell lines.

Organic Synthesis

The compound is a valuable building block in organic synthesis, allowing for the creation of various functionalized amines and heterocycles through nucleophilic substitution reactions. It can be used to synthesize:

- Bis[(2-dimethylamino)phenyl]amine

- 2-(N,N-dimethylaminophenyl)-bis(diethylamino)phosphine

These derivatives have applications in materials science and catalysis.

Material Science

In material science, this compound is employed in the production of polymers and as an additive in coatings. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers.

Analytical Chemistry

The compound is also utilized in analytical chemistry for the development of new detection methods for various analytes, leveraging its unique chemical reactivity.

Case Study 1: Synthesis of Isotopomers

Khupse and Erhardt (2017) demonstrated the use of N,N-dimethylaniline in synthesizing isotopically labeled compounds with notable yields, showcasing its utility in synthetic organic chemistry . This study highlights its role in advanced research applications where isotopic labeling is crucial for tracking chemical pathways.

Case Study 2: Photoinduced Polymerization

A study published on ResearchGate explored the use of N,N-dimethylaniline end-functional polymers in photoinduced block copolymerization, illustrating its application in developing novel materials with tailored properties . This research emphasizes the versatility of dimethylaniline derivatives in polymer chemistry.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Industry | Antidepressants, Anticancer agents | Significant cytotoxicity observed in derivatives |

| Organic Synthesis | Building blocks for amines and heterocycles | Efficient synthesis routes reported |

| Material Science | Cross-linking agents for polymers | Enhanced mechanical properties noted |

| Analytical Chemistry | Development of detection methods | Unique reactivity aids in analyte detection |

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-N,N-dimethylaniline involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparación Con Compuestos Similares

N,N-Dimethylaniline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

2-(Chloromethyl)-N,N-dimethylaniline: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

N-Methyl-N-phenylmethanamine: Lacks the second methyl group on the nitrogen, affecting its chemical properties and reactivity.

Uniqueness: 2-(Bromomethyl)-N,N-dimethylaniline is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Actividad Biológica

2-(Bromomethyl)-N,N-dimethylaniline, with the CAS number 117426-12-7, is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its bromomethyl group attached to the aromatic amine, which may influence its reactivity and biological interactions.

- Molecular Formula : C9H12BrN

- Molecular Weight : 214.10 g/mol

- Structure : The compound features a dimethylamino group and a bromomethyl substituent on the phenyl ring, which can participate in various electrophilic and nucleophilic reactions.

Antimicrobial Properties

Research indicates that halogenated anilines, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting a potential application in developing antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that halogenated derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have been reported to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Electrophilic Attack : The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions that may disrupt cellular processes.

- Interaction with Biomolecules : The compound may interact with DNA or proteins, potentially leading to cytotoxic effects in rapidly dividing cells.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various halogenated anilines, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 32 | Escherichia coli | |

| Other Halogenated Anilines | Varies | Various |

Investigation of Anticancer Effects

In another study focusing on anticancer activity, this compound was tested against human breast cancer cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study suggested that the compound's mechanism might involve the induction of oxidative stress leading to apoptosis .

Propiedades

IUPAC Name |

2-(bromomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDFBNUEGLXFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557091 | |

| Record name | 2-(Bromomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117426-12-7 | |

| Record name | 2-(Bromomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.